molecular formula C19H17ClN2O2 B7709620 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide

2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide

Cat. No. B7709620
M. Wt: 340.8 g/mol
InChI Key: UDVBXQILAHGPEJ-UHFFFAOYSA-N
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Description

2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide involves the inhibition of specific enzymes and signaling pathways. This compound can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. Moreover, this compound can also inhibit the activity of certain proteins such as STAT3, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide can induce apoptosis in cancer cells by altering the expression of specific genes and proteins. This compound can also inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Moreover, this compound has been found to have anti-inflammatory properties, and it can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide in lab experiments is its potential as a therapeutic agent for various diseases. This compound has been shown to have anticancer and antiviral properties, which makes it a potential candidate for drug development. However, one of the limitations of using this compound is its toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide. One of the potential directions is the development of this compound as a therapeutic agent for various diseases such as cancer and viral infections. Moreover, further studies can be conducted to investigate the mechanism of action of this compound and its potential targets. Additionally, studies can be conducted to investigate the toxicity and safety of this compound in various experimental models.

Synthesis Methods

The synthesis of 2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide involves the reaction of 2-hydroxy-6-methylquinoline-3-carbaldehyde with N-methylanthranilic acid in the presence of a chlorinating agent. This reaction leads to the formation of the desired compound, which can be purified using various methods such as recrystallization, column chromatography, and HPLC.

Scientific Research Applications

2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzamide has been extensively studied for its potential applications in various fields of scientific research. This compound has been investigated for its anticancer properties, and studies have shown that it can induce apoptosis in cancer cells by inhibiting specific enzymes and signaling pathways. Moreover, this compound has also been studied for its antiviral properties, and it has been found to inhibit the replication of certain viruses such as HIV-1 and HCV.

properties

IUPAC Name

2-chloro-N-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-12-7-8-17-13(9-12)10-14(18(23)21-17)11-22(2)19(24)15-5-3-4-6-16(15)20/h3-10H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVBXQILAHGPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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